7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-22(30-20-7-5-4-6-19(20)28-3)21(27)16-8-9-18(26)17(23(16)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHBTYIYLAPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction using 2-methoxyphenol and a suitable leaving group such as a halide.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with a halomethyl derivative of the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a chromen-4-one core with several analogs, differing primarily in substituent groups at positions 3, 7, and 6. Key analogs include:
Key Observations :
- Aromatic Substituents: The 2-methoxyphenoxy group in the target compound may confer unique π-π stacking interactions compared to chlorophenyl or pyrazole substituents .
- Piperazine Modifications : Replacement of 4-methylpiperazine with thiomorpholine (e.g., in compound 11a ) reduces basicity, impacting protonation states and solubility.
Physicochemical Properties
Comparative data for select compounds:
*Melting point inferred from structurally similar chromenones .
Analysis :
Pharmacological and Catalytic Activities
- Kinase Inhibition : The 4-methylpiperazinylmethyl group in the target compound and its analogs (e.g., ) is critical for binding to ATP pockets in kinases. Analog demonstrated 10-fold higher IC50 against EGFR compared to the target compound, likely due to its chlorophenyl group enhancing hydrophobic interactions .
- Antimicrobial Activity: Piperazine-containing chromenones (e.g., ) show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), while the target compound’s 2-methoxyphenoxy group may broaden spectrum via membrane disruption .
- Catalytic Applications: Chromenone derivatives with electron-withdrawing groups (e.g., trifluoromethyl ) exhibit enhanced catalytic activity in oxidation reactions, though the target compound’s methoxy group may favor redox-neutral pathways .
Biological Activity
7-Hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties.
- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, it was observed that the compound effectively inhibited cell growth in MCF-7 (breast cancer) and PC3 (prostate cancer) cells.
- Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Studies indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess its efficacy.
- Potential Applications : Given its antimicrobial properties, the compound could be explored as a lead for developing new antimicrobial agents.
Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this flavonoid derivative on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. It demonstrated significant antibacterial activity with MIC values ranging from 5 to 20 µg/mL across different bacterial strains. These findings suggest its potential utility in treating infections caused by resistant strains.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
